molecular formula C16H14O3 B119015 3,4-dihydro-2H-1,5-benzodioxepin-7-yl(phenyl)methanone CAS No. 147644-07-3

3,4-dihydro-2H-1,5-benzodioxepin-7-yl(phenyl)methanone

Cat. No. B119015
CAS RN: 147644-07-3
M. Wt: 254.28 g/mol
InChI Key: ATBWIKKKUXNBHF-UHFFFAOYSA-N
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Description

“3,4-dihydro-2H-1,5-benzodioxepin-7-yl(phenyl)methanone” is a chemical compound with the molecular formula C16H14O3 . It has an average mass of 254.281 Da and a monoisotopic mass of 254.094299 Da .


Synthesis Analysis

The synthesis of compounds related to “this compound” involves the condensation of 3,4-dihydro-2H-1,5-benzodioxepin-7-amine with salicylaldehyde derivatives/2-hydroxy-1-naphthaldehyde .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by numerous analytical techniques such as NMR, FT-IR, UV–Vis, SEM, EDAX, mass spectrometry, ESR, powder XRD, TGA, magnetic susceptibility, elemental analysis, magnetic susceptibility and molar conductance measurement .

Scientific Research Applications

3,4-dihydro-2H-1,5-benzodioxepin-7-yl(phenyl)methanone has been studied extensively for its potential applications in scientific research. It has been used as a model compound to study the structure-activity relationships of benzodioxepin derivatives, and it has also been used to study the pharmacological properties of benzodioxepin derivatives. Additionally, this compound has been used to study the synthesis of other benzodioxepin derivatives and the design of novel drugs.

Advantages and Limitations for Lab Experiments

3,4-dihydro-2H-1,5-benzodioxepin-7-yl(phenyl)methanone has several advantages for use in lab experiments. It is a relatively stable compound, and it is also relatively easy to synthesize. Additionally, it is a relatively non-toxic compound, making it safe to use in experiments. However, this compound is not as widely studied as other benzodiazepines, so there is still a lack of data on its mechanism of action and its effects on the CNS.

Future Directions

There are many potential future directions for the research of 3,4-dihydro-2H-1,5-benzodioxepin-7-yl(phenyl)methanone. One potential direction is to further investigate its mechanism of action and its effects on the CNS. Additionally, further research could be conducted to explore its potential applications in drug design and medicinal chemistry. Other potential future directions include exploring its potential use in the treatment of anxiety, depression, and other CNS disorders, as well as its potential use in the treatment of inflammation and neurodegenerative diseases. Additionally, further research could be conducted to explore its potential use in the development of novel drugs and drug delivery systems.

Synthesis Methods

The synthesis of 3,4-dihydro-2H-1,5-benzodioxepin-7-yl(phenyl)methanone is a multi-step process that involves the reaction of 3,4-dihydro-2H-1,5-benzodioxepin-7-yl chloride (DHBCl) with phenylmethanone. This reaction is usually carried out in anhydrous conditions, and the product is a mixture of the desired this compound and the by-product, phenylmethanone. The reaction is typically carried out at room temperature and is usually complete within 24 hours. The yield of the reaction is usually high, with yields of up to 98% being reported.

Safety and Hazards

The safety information available indicates that the compound may be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Biochemical Analysis

Biochemical Properties

3,4-dihydro-2H-1,5-benzodioxepin-7-yl(phenyl)methanone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds. The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation . Additionally, it can alter the expression of genes involved in oxidative stress response, thereby impacting cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, which are enzymes that play a critical role in signal transduction pathways . Furthermore, it can induce changes in gene expression by interacting with transcription factors, thereby influencing the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time when exposed to light or high temperatures . Long-term exposure to the compound in in vitro or in vivo studies has revealed its potential to cause sustained changes in cellular function, such as prolonged activation of certain signaling pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced cellular function and protection against oxidative stress . At high doses, it can cause toxic or adverse effects, including cell death and tissue damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism . The compound can affect metabolic flux and alter the levels of specific metabolites, thereby influencing overall metabolic processes . Additionally, it may require cofactors for its metabolism, further highlighting its complex role in biochemical reactions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments . For instance, it may be transported into the mitochondria, where it can exert its effects on cellular metabolism . The compound’s distribution within tissues also influences its overall bioavailability and efficacy .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, the compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Its localization within the cell can also affect its stability and degradation, further impacting its overall activity .

properties

IUPAC Name

3,4-dihydro-2H-1,5-benzodioxepin-7-yl(phenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O3/c17-16(12-5-2-1-3-6-12)13-7-8-14-15(11-13)19-10-4-9-18-14/h1-3,5-8,11H,4,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATBWIKKKUXNBHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2)C(=O)C3=CC=CC=C3)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70352402
Record name 3,4-dihydro-2H-1,5-benzodioxepin-7-yl(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

147644-07-3
Record name 3,4-dihydro-2H-1,5-benzodioxepin-7-yl(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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